2-(4-methoxybenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a thiazole ring, which is a type of heterocyclic compound that includes a nitrogen and a sulfur atom in the ring. It also has a pyridine ring, a benzamide group, and a methoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole and pyridine rings would likely contribute to the compound’s rigidity and shape .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the benzamide group might undergo hydrolysis to form a carboxylic acid and an amine. The thiazole ring might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents .Scientific Research Applications
Synthesis and Cytotoxicity
Researchers have been exploring the synthesis of compounds with structures similar to the chemical for their potential anticancer properties. For instance, compounds synthesized from starting benzamides and tested for cytotoxicity against various cancer cell lines, including human monocytic leukemia and human hepatoma cells, exhibited significant effects, suggesting a route for the development of new anticancer agents (M. Hour et al., 2007).
Antimicrobial and Antituberculosis Activity
Another area of application is the development of compounds with antimicrobial and antituberculosis activities. Novel heterocyclic compounds synthesized from carboxy-acid anhydrides have shown promise in creating polycyclic heteroaromatic compounds with potential antimicrobial applications (J. Patankar et al., 2008). Similarly, thiazole and thiadiazole analogs have been developed as adenosine receptor antagonists, a class of compounds that could offer insights into molecular recognition and potential therapeutic applications (J. V. van Muijlwijk-Koezen et al., 2001).
Synthesis and Characterization for Biological Activities
The synthesis and characterization of new compounds, including their cytotoxic activities against cancer cells, form a significant part of research into similar chemical structures. For instance, the creation of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, followed by their screening against Ehrlich Ascites Carcinoma (EAC) cells, is a testament to the ongoing research into the synthesis of biologically active compounds (Ashraf S. Hassan et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-28-15-4-2-14(3-5-15)19(26)25-21-24-18-16(6-7-17(18)29-21)20(27)23-12-13-8-10-22-11-9-13/h2-5,8-11,16H,6-7,12H2,1H3,(H,23,27)(H,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXRNPWGEZKHNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NCC4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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